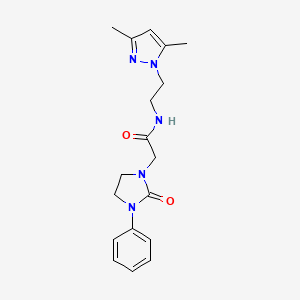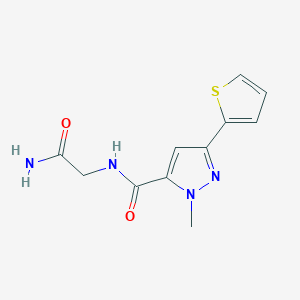![molecular formula C23H26N4O4 B2936235 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1192279-74-5](/img/structure/B2936235.png)
3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzodiazepine derivative with a piperazine group attached. Benzodiazepines are a class of psychoactive drugs used for various treatments such as anxiety, seizures, and insomnia. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups, including the benzodiazepine core and the piperazine ring. Detailed structural analysis would typically involve spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the presence of the benzodiazepine core and the piperazine ring. The compound’s reactivity might also be influenced by the methoxy group attached to the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the benzodiazepine core, the piperazine ring, and the methoxy group .Wissenschaftliche Forschungsanwendungen
α1-Adrenergic Receptor Affinity
This compound has been studied for its affinity to α1-adrenergic receptors, which are critical targets for cardiovascular diseases. Research includes comparative analysis of structures and docking simulations to understand its potential therapeutic applications .
Antibacterial Activity
The antibacterial activity of this compound has been evaluated, particularly its efficacy against various bacterial strains at different concentrations. This includes studies on its structural and spectroscopic characterization .
Anti-inflammatory Properties
Investigations into the anti-inflammatory properties of derivatives of this compound have been conducted. This includes assessing the effect on transcription activity and expression of inflammatory markers .
Serotonin Receptor Binding
The compound’s binding affinity to serotonin receptors, specifically the 5-HT1A receptor, has been explored. This is significant for understanding its potential in treating neurological disorders .
Synthesis and Characterization
Research has been done on the synthesis and characterization of novel derivatives of this compound, including spectral analysis and elemental analysis to confirm structural integrity .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-20-9-5-4-8-19(20)26-12-14-27(15-13-26)21(28)11-10-18-23(30)24-17-7-3-2-6-16(17)22(29)25-18/h2-9,18H,10-15H2,1H3,(H,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUVJPEIPLGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2936155.png)



![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)





